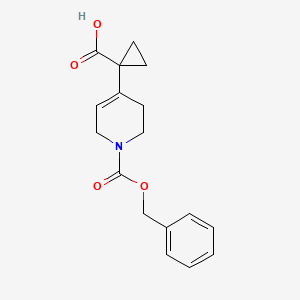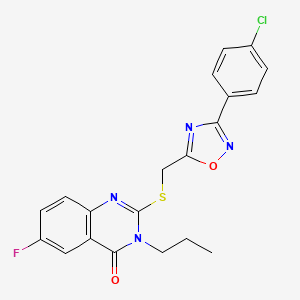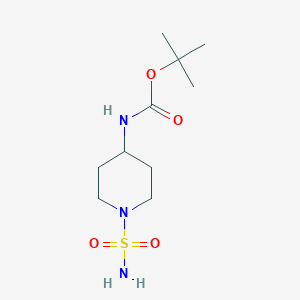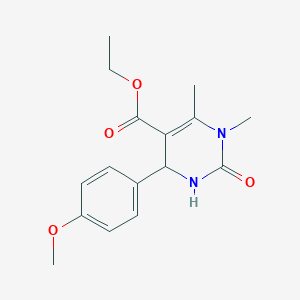![molecular formula C22H21FN6 B2429139 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946304-12-7](/img/structure/B2429139.png)
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenylpiperazin-1-yl group and a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, specific structural data for this compound was not found in the available literature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the pyrazolo[3,4-d]pyrimidine core might undergo reactions such as substitution or addition .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Yurttaş et al. (2016) discusses the synthesis of derivatives closely related to the compound , focusing on their antimicrobial activity. They found that some derivatives exhibited high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
Antiviral Applications
- Chern et al. (2004) conducted research on pyrazolo[3,4-d]pyrimidines, similar to the requested compound. They found that certain derivatives are highly effective in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004).
Synthesis Techniques
- Wang et al. (2018) synthesized derivatives of pyrazolo[3,4-d]pyrimidines for potential use in PET imaging. This study illustrates the methodological advancements in synthesizing complex derivatives for biomedical applications (Wang et al., 2018).
Structural Analysis
- Trilleras et al. (2008) explored the structure of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, providing insights into hydrogen bonding in such compounds, which is crucial for understanding their potential applications (Trilleras et al., 2008).
Biochemical Interactions
- He et al. (2020) studied the interaction of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin, providing insights into the biochemical behavior of similar compounds, which is essential for drug design and biological applications (He et al., 2020).
Antitumor Activity
- Naito et al. (2005) synthesized and evaluated pyrimidinyl pyrazole derivatives for their antitumor activity. This research contributes to the understanding of the therapeutic potential of such compounds (Naito et al., 2005).
Synthesis of Isostere Compounds
- Su et al. (2021) synthesized pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives with potential anti-phosphodiesterase-5 activity. This study highlights the process of creating structurally similar compounds for specific therapeutic targets (Su et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c1-16-4-2-3-5-20(16)29-22-19(14-26-29)21(24-15-25-22)28-12-10-27(11-13-28)18-8-6-17(23)7-9-18/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFOQVPCCCFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)






![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)
![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)
